1-(5-Chloropyrazin-2-yl)piperidin-4-ol
Overview
Description
1-(5-Chloropyrazin-2-yl)piperidin-4-ol, also known as CPZ, is an organic compound with a wide variety of applications in the scientific research field. CPZ has been used in a variety of experiments and studies, and its unique properties have made it an invaluable tool for researchers.
Scientific Research Applications
Synthesis and Structural Characterization
A series of studies have focused on the synthesis and characterization of compounds structurally related to 1-(5-Chloropyrazin-2-yl)piperidin-4-ol. For example, the synthesis and crystal structure of related compounds have been extensively studied to understand their molecular configurations and potential for further chemical modifications. These compounds have shown to possess interesting configurations that could be leveraged for further chemical and biological investigations. Studies such as the one by Li et al. (2015) and another by Fussell et al. (2012) describe the synthesis of compounds with chloropyrazinyl and piperidinyl groups, demonstrating the methods for creating complex structures that may have various scientific applications, including as intermediates in the synthesis of more complex molecules like Crizotinib (Li et al., 2015) (Fussell et al., 2012).
Biological Activities
Research into the biological activities of chloropyrazinyl and piperidinyl compounds has shown promising results in various domains, including fungicidal, antiviral, and analgesic activities. For instance, certain compounds have been evaluated for their potential in addressing medical conditions or as part of therapeutic interventions. Studies like the one by Aggarwal et al. (2020) explore the design, synthesis, and biological evaluation of derivatives as analgesic agents, highlighting their potential in pain management and the effectiveness of their interactions with biological targets (Aggarwal et al., 2020).
Molecular Interaction Studies
Investigations into the molecular interactions of these compounds, particularly in relation to biological receptors, provide insights into their potential mechanisms of action and applications in drug development. For example, studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor shed light on the structural requirements for binding and activity, which could inform the design of new therapeutic agents (Shim et al., 2002).
properties
IUPAC Name |
1-(5-chloropyrazin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXNOSPJUWEPBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CN=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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